molecular formula C13H20N2O7 B558049 Boc-Thr-OSu CAS No. 63076-44-8

Boc-Thr-OSu

Cat. No. B558049
CAS RN: 63076-44-8
M. Wt: 316.31 g/mol
InChI Key: AHKOXQQXRXTKKD-UHFFFAOYSA-N
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Description

Boc-Thr-OSu is a derivative of threonine . It is used in research and not for medicinal or household use .


Synthesis Analysis

This compound is used in the synthesis of 2,3-unsaturated glycosides . It is also used in the synthesis of dipeptides . The Boc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N2O7 .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it is used in the synthesis of 2,3-unsaturated glycosides, via reaction with per-O-acetylated glucal in the presence of Er(OTf)3 catalyst .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.3 . It is a solid substance and should be stored at -20°C .

Scientific Research Applications

  • Peptide Synthesis : Boc-Thr-OSu is utilized in peptide synthesis. The 'O-acyl isopeptide method' leverages this compound for the efficient synthesis of peptides with challenging sequences. This method allows for automated protocols for synthesizing long peptides or proteins (Sohma et al., 2006).

  • Environmentally Friendly Synthesis : this compound is used in an environmentally benign peptide synthesis method. This approach, which utilizes liquid-assisted ball-milling, is applied for synthesizing peptides like Leu-enkephalin, avoiding toxic solvents and reactants (Bonnamour et al., 2013).

  • Anhydrous Hydrogen Fluoride Cleavage in Boc Solid-Phase Peptide Synthesis : this compound plays a role in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This technique, crucial in many laboratories, employs anhydrous hydrogen fluoride for cleaving the side chain protecting groups and releasing the peptide from the resin (Muttenthaler et al., 2015).

  • Structural Characterization in Polypeptide Synthesis : In the synthesis of polypeptides, this compound is used for protecting amino groups. A study focusing on the synthesis of Fmoc-L-Lys(Boc)-Gly-OH employs this compound, highlighting its role in simplifying polypeptide synthesis and improving yield and purification (Yi-nan & Key, 2013).

Mechanism of Action

Target of Action

Boc-Thr-OSu, also known as (2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain that it helps to protect during the synthesis process .

Mode of Action

This compound acts as a protective group for the N α-amino moiety during peptide synthesis . The protection is necessary to prevent unwanted side reactions during the synthesis process. The Boc group can be selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. It allows for the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Boc protecting group . This process is part of the broader biochemical pathway of protein synthesis.

Pharmacokinetics

The stability of the compound under various conditions, such as its resistance to acid when the boc group is present, is crucial for its role in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, this compound helps ensure that the peptide bonds form at the desired locations, leading to the correct folding and function of the synthesized peptide.

Action Environment

The efficacy and stability of this compound are influenced by the conditions under which peptide synthesis occurs. For example, the removal of the Boc group requires an acidic environment . Furthermore, the compound’s stability can be affected by factors such as temperature and the presence of other reactive substances. Therefore, peptide synthesis using this compound needs to be carried out under carefully controlled conditions.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O7/c1-7(16)10(14-12(20)21-13(2,3)4)11(19)22-15-8(17)5-6-9(15)18/h7,10,16H,5-6H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKOXQQXRXTKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979016
Record name 2,5-Dioxopyrrolidin-1-yl N-[tert-butoxy(hydroxy)methylidene]threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63076-44-8
Record name tert-Butyl (R-(R*,S*))-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-hydroxypropyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063076448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC164661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164661
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Record name 2,5-Dioxopyrrolidin-1-yl N-[tert-butoxy(hydroxy)methylidene]threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [R-(R*,S*)]-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-hydroxypropyl]carbamate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Boc-Thr-OSu in the synthesis of TFA-Gly-Pro-Thr-Ala-OH?

A1: this compound (N-tert-Butoxycarbonyl-L-threonine-N-hydroxysuccinimide ester) serves as a protected form of the amino acid threonine used in the stepwise synthesis of the tetrapeptide TFA-Gly-Pro-Thr-Ala-OH []. The Boc group acts as a temporary protecting group for the amino group of threonine, while the activated OSu ester facilitates peptide bond formation with the subsequent amino acid in the sequence. This controlled addition allows for the sequential assembly of the desired peptide chain.

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